2-(tert-Butyl)thiazole-5-carbonitrile
Description
Properties
Molecular Formula |
C8H10N2S |
|---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-tert-butyl-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C8H10N2S/c1-8(2,3)7-10-5-6(4-9)11-7/h5H,1-3H3 |
InChI Key |
NQNLYRHJMOXYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)C#N |
Origin of Product |
United States |
Preparation Methods
Thioamide Route
A thioamide bearing the tert-butyl group, such as tert-butylthioacetamide, can be reacted with an α-bromo nitrile derivative (e.g., bromocyanoacetate). The reaction typically proceeds in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures (75–85°C). Cyclization forms the thiazole ring, with the nitrile group introduced at position 5.
Example Protocol
-
Combine tert-butylthioacetamide (1.2 eq) and ethyl bromocyanoacetate (1 eq) in DMF.
-
Heat at 80°C for 12 h under nitrogen.
-
Quench with ice water and extract with ethyl acetate.
-
Purify via column chromatography (hexane/ethyl acetate).
Yield: ~50–60% (estimated based on analogous reactions).
Post-Modification of Pre-Formed Thiazoles
Functionalization of a pre-assembled thiazole core offers flexibility in introducing the tert-butyl group. This approach often involves halogenation at position 2 followed by cross-coupling or alkylation.
Halogenation and Alkylation
-
Halogenation : Treat 2-bromothiazole-5-carbonitrile with tert-butyl Grignard (MgBr-t-Bu) in tetrahydrofuran (THF) at −78°C.
-
Work-Up : Quench with ammonium chloride, extract with dichloromethane, and dry over sodium sulfate.
Challenges :
-
Steric hindrance from the tert-butyl group may reduce reaction efficiency.
-
Competing side reactions (e.g., nitrile reduction) require careful temperature control.
Yield: ~40–50% (extrapolated from similar alkylations).
Direct tert-Butylation via Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) enables efficient alkylation under mild conditions. This method is particularly suitable for introducing bulky groups like tert-butyl.
Alkylation Protocol
-
Dissolve 2-mercaptothiazole-5-carbonitrile (1 eq) in heptane.
-
Add tert-butyl bromide (1.5 eq) and tetrabutylammonium bromide (0.1 eq).
-
Isolate the product via aqueous work-up and distillation.
Optimization Notes :
-
Sodium formate or hydroxide enhances nucleophilic displacement.
-
Solvent choice (heptane vs. toluene) impacts reaction rate and purity.
Yield: ~70–80% (based on analogous PTC alkylations).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch Synthesis | High regioselectivity | Requires specialized thioamide | 50–60% |
| Post-Modification | Flexible for late-stage functionalization | Low efficiency for bulky groups | 40–50% |
| Phase-Transfer Alkylation | Mild conditions, scalable | Solvent compatibility issues | 70–80% |
Critical Reaction Parameters
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)thiazole-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(tert-Butyl)thiazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)thiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The nitrile group can also participate in coordination with metal ions, affecting biochemical pathways .
Comparison with Similar Compounds
Structural Similarities and Key Differences
The structural analogs of 2-(tert-Butyl)thiazole-5-carbonitrile primarily differ in substituents at the 2- and 5-positions (Table 1).
Table 1: Structural Comparison of Thiazole Derivatives
*Similarity scores (0–1 scale) reflect structural overlap with this compound.
- Electronic Effects: The cyano group at the 5-position is strongly electron-withdrawing, polarizing the thiazole ring. In contrast, carbaldehyde or aminomethyl groups (in analogs) introduce different electronic profiles, affecting solubility and stability .
Physicochemical Properties
- Stability : The bulky tert-butyl group may sterically protect the thiazole ring from degradation, whereas chloro-substituted analogs are more prone to hydrolysis under basic conditions .
Q & A
Q. Basic Research Focus
- NMR : H and C NMR can confirm tert-butyl group integration (e.g., a singlet at ~1.4 ppm for 9H) and nitrile carbon resonance (~115 ppm).
- X-ray crystallography : Resolves ambiguities in molecular geometry, such as bond angles between the thiazole ring and tert-butyl substituent .
- HPLC-MS : Validates purity (>95%) and detects trace by-products (e.g., des-cyano derivatives) .
How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?
Advanced Research Focus
Discrepancies often arise from solvent effects, concentration differences, or impurities. For example:
- Deuterated solvent interactions : CDCl₃ vs. DMSO-d₆ may shift tert-butyl proton signals by 0.1–0.3 ppm.
- Dynamic effects : Rotameric equilibria in solution can split signals; low-temperature NMR (−40°C) may resolve this . Cross-validation with computational methods (DFT-based NMR prediction) is recommended .
What biological activity screens are appropriate for evaluating this compound derivatives?
Advanced Research Focus
Given its structural similarity to bioactive thiazoles (e.g., GLPG1690, an autotaxin inhibitor), prioritize:
- Enzyme inhibition assays : Test against kinases or phosphatases using fluorescence-based substrates.
- Cellular uptake studies : Measure logP values to predict membrane permeability; derivatives with logP >2.5 may require prodrug strategies .
- Antimicrobial screens : Follow CLSI guidelines for MIC determination against Gram-positive pathogens, leveraging thiazoles’ known antifungal activity .
How does the tert-butyl group influence the compound’s stability under varying pH and temperature conditions?
Basic Research Focus
The tert-butyl group enhances steric protection against hydrolysis but may reduce solubility in aqueous buffers. Stability studies should include:
- Forced degradation : Expose to 0.1M HCl/NaOH at 40°C for 24h, monitoring nitrile hydrolysis via IR (loss of ~2240 cm⁻¹ peak).
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for tert-butyl derivatives) .
What computational methods are suitable for modeling interactions between this compound and biological targets?
Q. Advanced Research Focus
- Docking simulations : Use AutoDock Vina with crystal structures of homologous targets (e.g., autotaxin PDB: 6RNG) to predict binding modes.
- MD simulations : Assess conformational flexibility of the tert-butyl group in hydrophobic binding pockets over 100-ns trajectories .
How can solubility challenges in polar solvents be addressed for in vitro assays?
Q. Basic Research Focus
- Co-solvent systems : Use DMSO:water mixtures (<5% DMSO to avoid cytotoxicity).
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to enhance aqueous dispersion .
What purification challenges arise during scale-up, and how are they mitigated?
Q. Advanced Research Focus
- By-product formation : Tert-butyl migration during reflux can generate regioisomers; monitor via LC-MS and optimize reflux time.
- Crystallization issues : Use mixed solvents (hexane:EtOAc) to improve crystal yield and purity .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
